Decyl 2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate
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Overview
Description
Decyl 2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is an organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a decyl ester group, a chlorinated aromatic ring, and a dioxoisoindoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves the esterification of 2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid with decanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Solvent recycling and purification steps are also integrated to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Decyl 2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to introduce additional functional groups.
Reduction: The carbonyl groups in the dioxoisoindoline core can be reduced to form hydroxyl derivatives.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Introduction of hydroxyl or carboxyl groups on the aromatic ring.
Reduction: Formation of hydroxyl derivatives of the dioxoisoindoline core.
Substitution: Replacement of the chlorine atom with other functional groups like methoxy or tert-butyl.
Scientific Research Applications
Decyl 2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of Decyl 2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Shares a chlorinated aromatic ring but differs in the core structure and functional groups.
4-Chloro-3-methylphenol: Similar aromatic ring structure but lacks the dioxoisoindoline core and ester group.
N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: Contains a chlorinated aromatic ring and amide groups but differs in the overall structure and functional groups.
Uniqueness
Decyl 2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its combination of a decyl ester group, a chlorinated aromatic ring, and a dioxoisoindoline core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C26H30ClNO4 |
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Molecular Weight |
456 g/mol |
IUPAC Name |
decyl 2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C26H30ClNO4/c1-3-4-5-6-7-8-9-10-15-32-26(31)19-12-14-21-22(16-19)25(30)28(24(21)29)20-13-11-18(2)23(27)17-20/h11-14,16-17H,3-10,15H2,1-2H3 |
InChI Key |
QOQFMASDFRSECX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)C)Cl |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
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